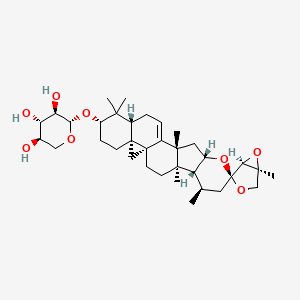
Cimiracemoside I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cimiracemoside I is a triterpene glycoside compound isolated from the rhizomes of Cimicifuga racemosa, commonly known as black cohosh. This compound belongs to the cycloartane-type triterpenoids, which are known for their diverse biological activities. This compound has been studied for its potential therapeutic effects, particularly in the context of women’s health, due to its presence in black cohosh, a plant traditionally used to alleviate menopausal symptoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Cimiracemoside I typically involves extraction from the rhizomes of Cimicifuga racemosa. The process begins with the drying and grinding of the plant material, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to various chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic methods and mass spectrometry ensures the high purity and quality of the compound. The scalability of these methods allows for the production of sufficient quantities for research and potential therapeutic use .
Análisis De Reacciones Químicas
Types of Reactions
Cimiracemoside I undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference compound in the study of triterpene glycosides and their chemical properties.
Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant activities.
Medicine: Explored for its potential therapeutic effects in managing menopausal symptoms, as well as its anti-cancer and immunomodulatory properties.
Industry: Utilized in the development of dietary supplements and herbal remedies.
Mecanismo De Acción
Cimiracemoside I exerts its effects through multiple molecular targets and pathways. It is known to interact with estrogen receptors, which may explain its efficacy in alleviating menopausal symptoms. Additionally, it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. These actions contribute to its anti-inflammatory and antioxidant properties .
Comparación Con Compuestos Similares
Cimiracemoside I is part of a larger family of cycloartane-type triterpenoids, which include compounds such as cimiracemoside D, cimidahurine, and α-D-glucopyranosyl-l-β-D-fructofuranoside. Compared to these similar compounds, this compound is unique due to its specific glycosidic linkage and functional groups, which contribute to its distinct biological activities .
List of Similar Compounds
- Cimiracemoside D
- Cimidahurine
- α-D-glucopyranosyl-l-β-D-fructofuranoside
- Cimiaceroside C
- Cimifosides A-D
Propiedades
Número CAS |
473554-73-3 |
|---|---|
Fórmula molecular |
C35H52O8 |
Peso molecular |
600.8 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-[(1S,1'R,4S,4'R,5S,5'R,6'R,10'S,12'R,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18'-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C35H52O8/c1-18-13-35(28-32(6,43-28)17-40-35)42-20-14-31(5)22-8-7-21-29(2,3)23(41-27-26(38)25(37)19(36)15-39-27)9-10-33(21)16-34(22,33)12-11-30(31,4)24(18)20/h8,18-21,23-28,36-38H,7,9-17H2,1-6H3/t18-,19-,20+,21+,23+,24+,25+,26-,27+,28+,30-,31+,32+,33-,34+,35+/m1/s1 |
Clave InChI |
FZLZHFMMPIVMNA-GGKBUSOCSA-N |
SMILES isomérico |
C[C@@H]1C[C@@]2([C@@H]3[C@@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5(CC[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C |
SMILES canónico |
CC1CC2(C3C(O3)(CO2)C)OC4C1C5(CCC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



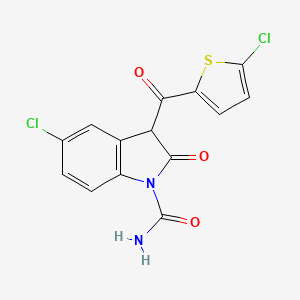
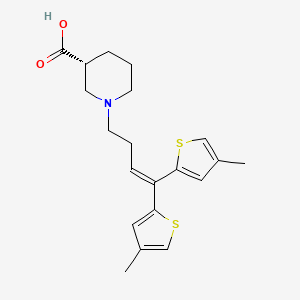
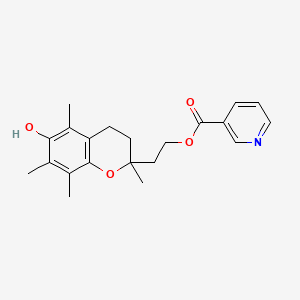
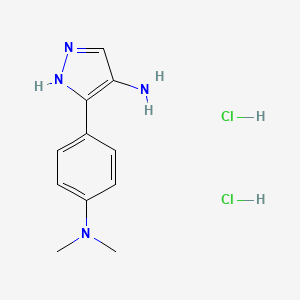

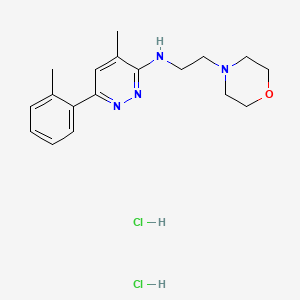
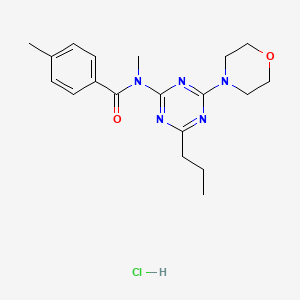
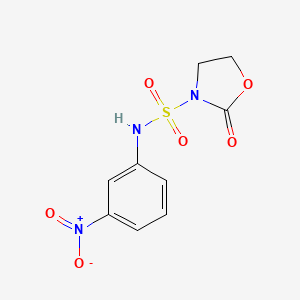
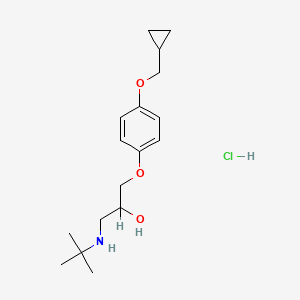
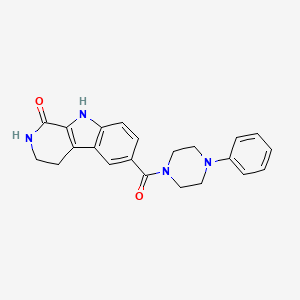
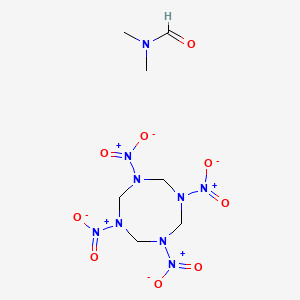
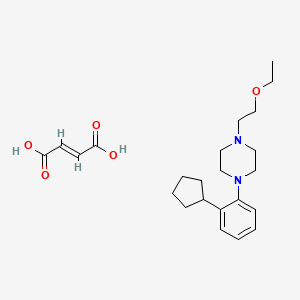
![[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol](/img/structure/B12755271.png)
